molecular formula C4H5ClF2O2 B2672303 4-Chloro-3,3-difluorobutanoic acid CAS No. 2167470-97-3

4-Chloro-3,3-difluorobutanoic acid

Cat. No.: B2672303
CAS No.: 2167470-97-3
M. Wt: 158.53
InChI Key: BVHOPKNXOPBULV-UHFFFAOYSA-N
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Description

4-Chloro-3,3-difluorobutanoic acid is an organic compound with the molecular formula C4H5ClF2O2 It is a derivative of butanoic acid, where two hydrogen atoms on the third carbon are replaced by fluorine atoms, and one hydrogen atom on the fourth carbon is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,3-difluorobutanoic acid typically involves the halogenation of butanoic acid derivatives. One common method is the reaction of 3,3-difluorobutanoic acid with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,3-difluorobutanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 4-azido-3,3-difluorobutanoic acid or 4-thiocyanato-3,3-difluorobutanoic acid.

    Oxidation: Formation of 4-chloro-3,3-difluorobutanone.

    Reduction: Formation of 4-chloro-3,3-difluorobutanol.

Scientific Research Applications

4-Chloro-3,3-difluorobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3,3-difluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electronegative fluorine atoms and a chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluorobutanoic acid: Lacks the chlorine atom, resulting in different reactivity and applications.

    4-Chlorobutanoic acid: Lacks the fluorine atoms, leading to variations in chemical behavior and uses.

    3,3-Dichlorobutanoic acid:

Uniqueness

4-Chloro-3,3-difluorobutanoic acid is unique due to the combination of chlorine and fluorine atoms, which imparts distinct chemical properties. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of various compounds with specialized functions.

Properties

IUPAC Name

4-chloro-3,3-difluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClF2O2/c5-2-4(6,7)1-3(8)9/h1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHOPKNXOPBULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CCl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167470-97-3
Record name 4-chloro-3,3-difluorobutanoic acid
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